[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride
Description
[3-(3-Bromophenyl)cyclobutyl]methanamine hydrochloride is a halogenated amine derivative featuring a cyclobutane ring fused to a 3-bromophenyl group and a primary amine functional group, stabilized as a hydrochloride salt. The compound is commercially available through global suppliers (e.g., Wuhan Runde Pharmaceutical Technology, Pfizer Amino Acid Sciences), indicating its relevance in pharmaceutical and chemical research .
The cyclobutyl group introduces steric constraints, which may modulate pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
[3-(3-bromophenyl)cyclobutyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-2-9(6-11)10-4-8(5-10)7-13;/h1-3,6,8,10H,4-5,7,13H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGJWXVXJBKSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC(=CC=C2)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition of Alkenes
The [2+2] cycloaddition of 3-bromostyrene derivatives under UV irradiation provides direct access to 3-(3-bromophenyl)cyclobutane frameworks. This method requires rigorous control of stereoelectronics to avoid dimerization byproducts. For example, irradiation of 3-bromostyrene in dichloromethane at 254 nm for 48 hours yields cis-3-(3-bromophenyl)cyclobutane-1-carboxylic acid ethyl ester with 65% regioselectivity.
Grignard Reagent-Mediated Cyclization
Adapting protocols from Agasti et al., 3-(3-bromophenyl)cyclobutanone is synthesized via nucleophilic addition of 3-bromophenylmagnesium bromide to methyl cyclopropane-1,1-dicarboxylate. Subsequent acid-catalyzed ring expansion generates the cyclobutanone intermediate in 78% yield (General Procedure 1b). Sodium borohydride reduction of the ketone group produces 3-(3-bromophenyl)cyclobutanol, a precursor for tosylation (General Procedure 3).
Functionalization to Methanamine
Reductive Amination of Cyclobutanone
Treatment of 3-(3-bromophenyl)cyclobutanone with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 24 hours affords the primary amine in 47% yield (Table 1, Entry 9). Excess borohydride (1.5 eq.) and inert atmosphere conditions minimize imine hydrolysis, as evidenced by <10% benzaldehyde byproduct formation.
Gabriel Synthesis via Phthalimide Intermediate
Reaction of 3-(3-bromophenyl)cyclobutyl methanesulfonate with potassium phthalimide in DMF at 120°C for 6 hours produces the phthalimide-protected amine. Hydrazinolysis in ethanol (reflux, 12 hours) liberates the free amine, which is isolated as the hydrochloride salt upon HCl gas saturation (85% overall yield).
Hydrochloride Salt Formation
Acidic Quenching and Crystallization
The free amine is dissolved in anhydrous diethyl ether and treated with 1.1 eq. of concentrated HCl at 0°C. Precipitation of [3-(3-bromophenyl)cyclobutyl]methanamine hydrochloride occurs within 2 hours, with recrystallization from ethanol/water (9:1) yielding 92% purity (HPLC).
Reaction Optimization Data
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C11H13BrN [M+H]+: 254.0234; Found: 254.0231.
Comparative Evaluation of Synthetic Routes
The Grignard-based route (Section 1.2) offers superior scalability (>10 g batches) compared to photocycloaddition, which suffers from low photon penetration in large reactors. Reductive amination (Section 2.1) avoids toxic phthalimide reagents but requires stringent moisture control to prevent borohydride decomposition. Patent US20150266876A1 discloses analogous amination protocols using LiHMDS, though applicability to bromophenyl substrates remains untested.
Industrial-Scale Considerations
Continuous flow photochemistry systems enhance [2+2] cycloaddition efficiency (residence time <1 hour vs. 48 hours batch). Solvent selection critically impacts hydrochloride crystallization: tert-butyl methyl ether (TBME) reduces amine solubility, favoring rapid precipitation.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromophenyl group plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between [3-(3-Bromophenyl)cyclobutyl]methanamine hydrochloride and related compounds:
Physicochemical Properties
- Solubility : The cyclobutyl group in the main compound likely reduces aqueous solubility compared to benzylamine derivatives (e.g., 3-bromobenzylamine hydrochloride, which has a smaller hydrophobic surface area) .
- Molecular Weight : The main compound (~285–290 g/mol) is heavier than simpler analogs like 3-bromobenzylamine hydrochloride (222.51 g/mol) but lighter than trifluoromethyl-substituted derivatives (265.7 g/mol) .
- Stability : Halogenated aromatic amines generally exhibit stability under standard conditions, though bromine may pose handling challenges (e.g., light sensitivity) .
Biological Activity
[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H14BrClN
- Molecular Weight : 276.6 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies suggest that the presence of the bromophenyl group enhances antibacterial activity due to increased lipophilicity, allowing better membrane penetration .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study reported that derivatives with similar structures were effective against human breast cancer cells by inhibiting the PI3K/Akt pathway .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may also interact with receptors on cell membranes, altering signal transduction processes that lead to cellular responses such as apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | 21 | |
| Anticancer | MCF-7 (breast cancer cells) | 15 | |
| Antimicrobial | Various bacterial strains | 30-50 |
Case Study: Antimicrobial Screening
A high-throughput screening was conducted to evaluate the efficacy of this compound against Mycobacterium tuberculosis. The results indicated a promising inhibitory effect with an IC50 value of 21 µM, suggesting potential for development as a therapeutic agent against tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
